N,N-diethyl-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
Salor-int l225657-1ea, also known by its chemical name 2-(4-Methylphenyl)-1,3-thiazol-4-yl)methyl 4-(4-methylphenyl)-1,3-thiazol-2-yl)methyl sulfide, is a synthetic organic compound with the molecular formula C19H21N3OS3 and a molecular weight of 403.58 g/mol . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salor-int l225657-1ea involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring is typically synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then subjected to further reactions to introduce the desired substituents at specific positions on the ring .
Industrial Production Methods
In an industrial setting, the production of Salor-int l225657-1ea is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Salor-int l225657-1ea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Scientific Research Applications
Salor-int l225657-1ea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of Salor-int l225657-1ea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Methylphenyl)-1,3-thiazol-4-yl)methyl 4-(4-methylphenyl)-1,3-thiazol-2-yl)methyl sulfide
- **2-(4-Methylphenyl)-1,3-thiazol-4-yl)methyl 4-(4-methylphenyl)-1,3-thiazol-2-yl)methyl sulfoxide
- **2-(4-Methylphenyl)-1,3-thiazol-4-yl)methyl 4-(4-methylphenyl)-1,3-thiazol-2-yl)methyl sulfone
Uniqueness
Salor-int l225657-1ea stands out due to its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties.
Properties
CAS No. |
476484-11-4 |
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Molecular Formula |
C19H21N3OS3 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
N,N-diethyl-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H21N3OS3/c1-3-22(4-2)17(23)13-25-19-21-20-18(26-19)24-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,3-4,12-13H2,1-2H3 |
InChI Key |
BNWXICCBUHCOKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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